molecular formula C16H12F3NO3 B2948461 2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 735307-24-1

2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2948461
CAS No.: 735307-24-1
M. Wt: 323.271
InChI Key: GRNWZOMAWOVIIP-UHFFFAOYSA-N
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Description

2-(3-Formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical building block designed for research applications in medicinal chemistry and drug discovery. This compound integrates two pharmacologically significant motifs: an aryl acetamido linker and an aldehyde-formylphenoxy functional group . These structural features are commonly employed in the design and synthesis of novel bioactive molecules, particularly in the development of antiproliferative agents . The acetamido linker (Ar-NH-CO-CH2-) is a critical structural feature in various antitumor agents and is known to contribute to biological activity by influencing molecular conformation and interaction with biological targets . The incorporation of the trifluoromethyl (-CF3) group on the phenyl ring is a strategic modification in modern drug design. This group can significantly alter a compound's properties, including its metabolic stability, lipophilicity, and binding affinity, which may lead to improved pharmacokinetic profiles . The presence of the formyl (aldehyde) group provides a reactive handle for further chemical transformations, such as Knoevenagel condensations, enabling researchers to efficiently create more complex molecular architectures from this core scaffold . This product is intended for research purposes as a key intermediate in multi-step synthetic routes. Researchers can utilize this compound to construct diverse chemical libraries for biological screening. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3/c17-16(18,19)12-4-6-13(7-5-12)20-15(22)10-23-14-3-1-2-11(8-14)9-21/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNWZOMAWOVIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-formylphenol with 4-(trifluoromethyl)aniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an amide bond between the acetic anhydride and the amine group of 4-(trifluoromethyl)aniline, followed by the nucleophilic attack of the phenol group on the carbonyl carbon of the acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-(3-carboxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide.

    Reduction: 2-(3-hydroxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide.

    Substitution: 2-(3-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and low dielectric constants.

Mechanism of Action

The mechanism of action of 2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on the provided evidence:

Compound Name Phenoxy Substituents Phenyl Substituents Melting Point (°C) Yield (%) Key Features Reference
Target Compound : 2-(3-Formylphenoxy)-N-[4-(CF₃)phenyl]acetamide 3-formyl 4-CF₃ N/A N/A High reactivity due to formyl group; CF₃ enhances stability and lipophilicity -
B2 () 3-hydroxy-5-methyl 4-CF₃ N/A N/A Hydroxy and methyl groups increase polarity but reduce electrophilicity
Compound 30 (): N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide 4-butyryl, 2-fluoro N-butyl 75 82 Butyryl and fluorine enhance lipophilicity; high yield via Method C
Compound 50 (): (E)-2-(2-oxo-indolin-3-ylidene)-N-[4-CF₃-phenyl]acetamide Quinolin-6-ylmethyl indolinyl 4-CF₃ N/A N/A Extended conjugation system; log value 5.849 suggests potential bioactivity
CAS 247592-74-1 (): 2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-formyl, 2-methoxy 4-nitro N/A Discontinued Nitro group increases electron-withdrawing effects; discontinued due to low demand

Structural and Electronic Differences

  • Formyl vs. Other Carbonyl Groups : The target compound’s 3-formyl group contrasts with butyryl (Compound 30), methoxycarbonyl (CAS 247592-74-1), and hydroxy/methyl (B2) substituents. The formyl group is more reactive than butyryl or methoxy, enabling facile Schiff base formation .
  • Trifluoromethyl vs. Nitro/Chloro : The CF₃ group (target compound, B2, Compound 50) offers moderate electron-withdrawing effects compared to the stronger nitro group (CAS 247592-74-1) or chloro substituents (). This impacts solubility and metabolic stability .

Physicochemical Properties

  • Melting Points : Analogs with CF₃ groups (e.g., B2, Compound 30) exhibit melting points between 75–84°C, suggesting moderate crystallinity. The target compound’s formyl group may lower melting points due to reduced symmetry .

Biological Activity

Overview

2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound notable for its unique structural features, including a formyl group and a trifluoromethyl group. These functional groups contribute to its diverse biological activities, including potential antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H12_{12}F3_3N1_{1}O2_{2}
  • Molecular Weight : 305.25 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the formyl group provides a reactive site for interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate cellular functions.
  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and activity.

1. Antimicrobial Activity

Research indicates that compounds containing a trifluoromethyl moiety exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 12.9 µM against resistant strains like MRSA .

2. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, with mechanisms involving the modulation of apoptotic pathways and cell cycle regulation.

3. Anticonvulsant Activity

Similar compounds have shown anticonvulsant effects in animal models, particularly through the maximal electroshock (MES) test. The structure-activity relationship (SAR) indicates that trifluoromethyl substitutions enhance anticonvulsant efficacy .

Case Studies

Study Findings
Study on Antimicrobial ActivityDemonstrated significant inhibition against S. aureus and MRSA isolates with MIC values around 12.9 µM .
Anticancer ResearchInduced apoptosis in various cancer cell lines; specific pathways affected include p53-mediated apoptosis .
Anticonvulsant ScreeningShowed protective effects in MES tests; SAR studies confirmed the importance of trifluoromethyl substitution for activity .

Q & A

Q. What are the key synthetic routes for 2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Route 1: Condensation of 3-formylphenol with bromoacetyl chloride, followed by coupling with 4-(trifluoromethyl)aniline. Use triethylamine as a base in anhydrous dichloromethane (DCM) to minimize side reactions. Optimize temperature (0–5°C for bromoacetylation; room temperature for amide coupling) and molar ratios (1:1.2 phenol-to-bromoacetyl chloride) to achieve yields >80% .
  • Route 2: Direct acetylation of pre-formed 3-formylphenoxyacetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) with 4-(trifluoromethyl)aniline. Monitor pH (6–7) to prevent formyl group hydrolysis .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopy: Use 1H NMR^1 \text{H NMR} to verify the formyl proton (δ 9.8–10.2 ppm) and trifluoromethyl group (δ 7.5–7.8 ppm, coupled with 19F^{19} \text{F} NMR). LC-MS (ESI+) confirms molecular weight (e.g., [M+H]+^+ at m/z 354.1) .
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?

Methodological Answer:

  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron-withdrawing effects of the CF3_3 group on the acetamide’s carbonyl reactivity. Compare HOMO-LUMO gaps with non-fluorinated analogs .
  • Bioactivity Correlation: Test in vitro binding assays (e.g., enzyme inhibition) against analogs lacking the CF3_3 group. For example, CF3_3-containing derivatives in showed 10-fold higher CB2 receptor affinity due to enhanced lipophilicity .

Q. What crystallographic challenges arise during structural analysis, and how can they be resolved?

Methodological Answer:

  • Crystal Growth: Slow evaporation from toluene/ethyl acetate mixtures (1:1) at 4°C improves crystal quality. The formyl group may induce polymorphism; use synchrotron X-ray diffraction to resolve disorder .
  • Hydrogen Bonding: Analyze N–H···O=C interactions (2.8–3.0 Å) between acetamide and aromatic rings. Weak C–H···π interactions (3.5 Å) stabilize packing .

Q. How should researchers address contradictions in reported solubility data for this compound?

Methodological Answer:

  • Experimental Validation: Use shake-flask method (pH 7.4 PBS) with UV-Vis quantification (λ = 270 nm). Compare with predicted logP values (e.g., ChemAxon: logP = 2.8) .
  • Solubility Enhancement: Co-solvency (e.g., 10% DMSO in PBS) or β-cyclodextrin complexation increases aqueous solubility by 5–10× .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

  • Analog Synthesis: Replace the formyl group with acetyl or cyano substituents (). Use parallel synthesis to generate libraries (e.g., 50+ analogs) .
  • Biological Testing: Prioritize assays for targets like kinase inhibition (e.g., EGFR) or anti-inflammatory activity (COX-2). In , bis-amide derivatives showed IC50_{50} values <1 µM .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies for structurally similar acetamides?

Methodological Answer:

  • Source of Variability: Differences in assay conditions (e.g., cell line viability, serum concentration). For example, CB2 receptor inverse agonism in varied by >50% between HEK293 and CHO cells .
  • Resolution: Standardize protocols (e.g., ATP concentration in kinase assays) and validate with reference compounds (e.g., Darapladib in ) .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

Methodological Answer:

  • Degradation Pathways: Monitor hydrolysis of the formyl group (pH-dependent, t1/2_{1/2} = 24 h at pH 7.4) and oxidative stability of the CF3_3 group (HPLC-PDA at 0, 6, 12, 24 h) .
  • Storage Recommendations: Lyophilized form at -20°C under argon; avoid repeated freeze-thaw cycles .

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